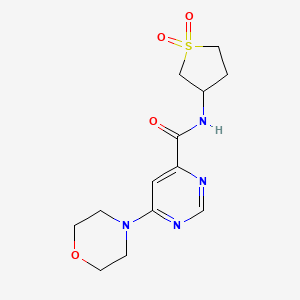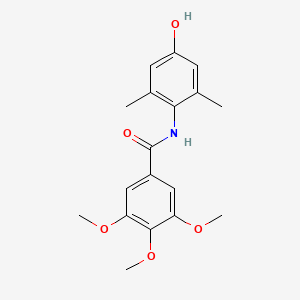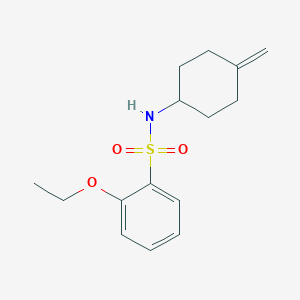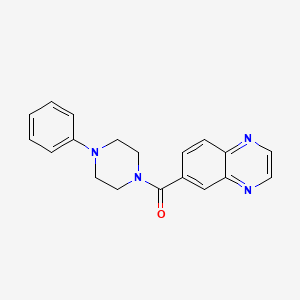
(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone” is a novel 5-HT(3) receptor antagonist . It has been investigated for its antidepressant potential using rodent behavioural models of depression .
Synthesis Analysis
While the exact synthesis process for this compound is not available in the search results, a similar compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of this compound is C13H15ClN4O . It has a molecular weight of 278.74 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
- Conclusion : 4a exhibits antidepressant-like activity in behavior-based rodent models of depression .
Antidepressant Activity
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Mecanismo De Acción
Target of Action
The primary target of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the central nervous system and is involved in various physiological processes .
Mode of Action
(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone acts as an antagonist at the 5-HT3 receptor . This means it binds to the receptor and blocks its activation by serotonin, preventing the transmission of signals . This action can lead to changes in neuronal activity and neurotransmitter release .
Biochemical Pathways
The inhibition of the 5-HT3 receptor by (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone can affect several biochemical pathways. For instance, it can influence the release of other neurotransmitters, such as dopamine and acetylcholine . It can also impact the classical complement pathway, as suggested by a study on a similar compound .
Pharmacokinetics
The compound has an optimal log p (284) and pA2 value (73), which are greater than those of ondansetron, a well-known 5-HT3 receptor antagonist . These values suggest that the compound may have good absorption and distribution characteristics, which could impact its bioavailability.
Result of Action
The antagonistic action of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone at the 5-HT3 receptor has been associated with antidepressant-like effects in rodent models . For instance, it has been shown to reduce depressive-like behaviors in the forced swim test and the reserpine-induced hypothermia test . It also potentiated the 5-HTP induced head twitches response in mice .
Safety and Hazards
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(15-6-7-17-18(14-15)21-9-8-20-17)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTOUSXRSANDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2814905.png)
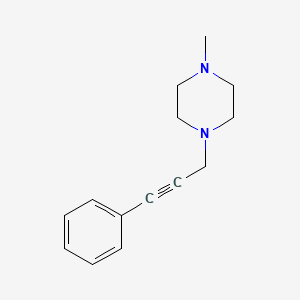
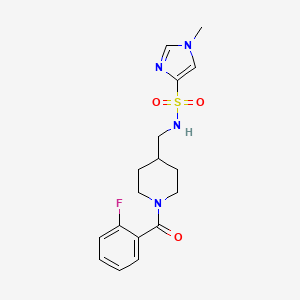
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)
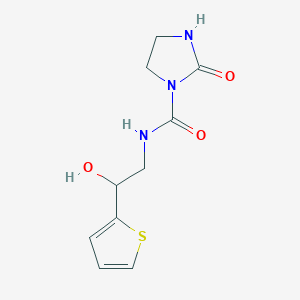
![4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide](/img/structure/B2814913.png)
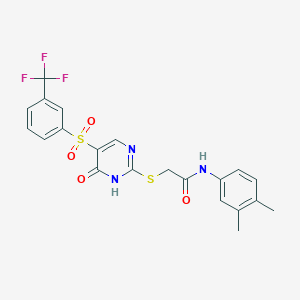
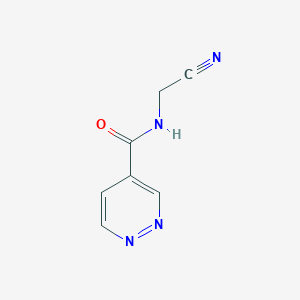
![2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide](/img/structure/B2814919.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2814920.png)
